Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Compounds with similar structures, such as benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, have been used to synthesize derivatives that act as potent pfkfb3 kinase inhibitors . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells, which can affect cell division, cell functions, or cell signaling.
Biochemical Pathways
It’s worth noting that kinase inhibitors like the derivatives of similar compounds can affect multiple pathways involved in cell division and growth, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
The compound’s solid form and its storage temperature of 2-8°c suggest that it may have specific requirements for stability and bioavailability .
Result of Action
Kinase inhibitors, like the derivatives of similar compounds, can lead to the inhibition of cancer cell proliferation .
Action Environment
The storage temperature of 2-8°c for the compound suggests that temperature could be a significant environmental factor influencing its stability .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)10-3-4-11-12(5-10)17-22-16-11/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYXVHKUDWSSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC4=NSN=C4C=C3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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